molecular formula C14H14O6 B038497 2-(Methacryloyloxy)ethyl phthalate mono CAS No. 27697-00-3

2-(Methacryloyloxy)ethyl phthalate mono

Cat. No. B038497
CAS RN: 27697-00-3
M. Wt: 278.26 g/mol
InChI Key: FIQBJLHOPOSODG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Methacryloyloxy)ethyl phthalate derivatives involves key chemical reactions that highlight the compound's versatility in polymer science. For instance, Jayakumar, Balaji, and Nanjundan (2000) describe the synthesis of copolymers of 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate, showcasing the preparation of related compounds through the reaction of phthalic anhydride with ethanolamine and methacryloyl chloride, followed by copolymerization processes (Jayakumar et al., 2000). Similar synthetic strategies are employed for creating adhesive polymers, demonstrating the functional versatility of phthalate-based monomers in creating high-performance materials (Lamparth et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(Methacryloyloxy)ethyl phthalate and its derivatives plays a crucial role in determining their reactivity and the properties of the resulting polymers. The presence of the phthalimido group and the methacrylate moiety contributes to the compound's ability to participate in various copolymerization reactions, leading to polymers with tailored properties for specific applications. The molecular structure analysis involves understanding the electronic and steric effects of these functional groups on polymerization behavior and polymer properties.

Chemical Reactions and Properties

Chemical reactions involving 2-(Methacryloyloxy)ethyl phthalate primarily focus on copolymerization with other monomers to achieve desired polymer properties. For example, the reactivity ratios of monomers in copolymerization reactions determine the composition and sequence distribution along the polymer chain, which in turn affects the polymer's physical and chemical properties (Senthilkumar et al., 2001).

Physical Properties Analysis

The physical properties of polymers derived from 2-(Methacryloyloxy)ethyl phthalate, such as solubility, thermal stability, and molecular weight distribution, are directly influenced by the molecular structure of the monomer and the copolymerization conditions. These properties are critical for determining the applicability of the polymers in various industrial and biomedical fields.

Chemical Properties Analysis

The chemical properties of these polymers, including their reactivity towards other chemicals, degradation behavior, and potential for chemical modifications, are essential for tailoring materials for specific applications. The presence of functional groups, such as the phthalimido and methacrylate moieties, allows for further chemical modifications to introduce additional functionality or improve material properties.

Scientific Research Applications

Occurrence and Variation in Human Exposure

Phthalates, including compounds similar to 2-(Methacryloyloxy)ethyl phthalate mono, are widely used as plasticizers and have been detected in human urine, indicating exposure from environmental sources. Studies have shown day-to-day variability in urinary phthalate metabolite levels, suggesting fluctuating exposure levels in adults (Fromme et al., 2007).

Copolymers and Polymerization

Research on the copolymerization of phthalate-related monomers, such as 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate, has been conducted to understand their polymerization behavior and resultant polymer properties. Such studies contribute to the development of materials with specific characteristics for various applications (Jayakumar et al., 2000).

Metabolic Pathways and Human Health

The metabolism of phthalates in humans has been extensively studied, with a focus on identifying urinary oxidative metabolites as biomarkers of exposure. Understanding these metabolic pathways is crucial for assessing the potential health risks associated with phthalate exposure (Silva et al., 2006).

Environmental and Health Implications

Research has also focused on the environmental presence of phthalates and their potential health implications. Studies have explored how phthalates, due to their widespread use in consumer products and medical devices, may affect human health, particularly in relation to reproductive toxicity (Barr et al., 2003).

Safety and Hazards

2-(Methacryloyloxy)ethyl phthalate monoester can cause skin irritation and serious eye irritation. It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and take off contaminated clothing and wash before reuse .

properties

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-9(2)13(17)19-7-8-20-14(18)11-6-4-3-5-10(11)12(15)16/h3-6H,1,7-8H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQBJLHOPOSODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885397
Record name 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Mono(2-methacryloyloxyethyl) phthalate

CAS RN

27697-00-3
Record name Mono(2-methacryloyloxyethyl) phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27697-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(methacryloyloxy)ethoxycarbonyl]benzoic acid
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Q & A

Q1: What role could 2-(Methacryloyloxy)ethyl phthalate mono play in the creation of image-recording layers as described in the research paper?

A: While the research paper [] focuses on carboxyl-containing polymer latexes and amine-oxide-substituted polymers for image-recording layers, it doesn't specifically mention 2-(Methacryloyloxy)ethyl phthalate mono.

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